2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine
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Description
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, also known as MTP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Catalytic Activity in Ethylene Oligomerization
The electronic influence of the sulfur atom in thienyl groups, related to compounds such as 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, has been studied in the context of ethylene oligomerization. Research demonstrates that the position of the sulfur atom within these thienyl groups significantly affects the catalytic activity of cobalt(II) complexes in converting ethylene to α-olefins, highlighting the compound's potential in industrial applications for selective hydrocarbon production (Bianchini et al., 2007).
Synthesis of Heterocyclic Derivatives
Thieno[3,2-c]pyridine derivatives have been explored for synthesizing various heterocyclic compounds. For instance, transformations starting with cyanothioacetamide have yielded 2-pyridinethiones, which further undergo reactions to produce disulfides, (methylthio)pyridines, and thieno[2,3-b]pyridines, indicating the versatility of such compounds in organic synthesis and potential pharmaceutical development (Paniagua et al., 2010).
Luminescence Properties for Potential Antitumor Applications
The photophysical properties of thieno[3,2-b]pyridine derivatives, including those structurally related to 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, have been studied for their potential as antitumor compounds. Their fluorescence characteristics suggest possible applications in bioimaging and as components in therapeutic agents targeting cancer cells (Carvalho et al., 2013).
Chemical Reactivity and Bonding Patterns
Research into the chemistry of thienopyridines, closely related to the compound of interest, explores the synthesis and reactivity of these molecules. Studies have detailed the elaboration of substituents in such compounds, shedding light on their potential for further chemical modification and application in creating novel materials with specific functional properties (Klemm & Muchiri, 1983).
Coordination Chemistry for Sensor and Spin-State Applications
The coordination chemistry of pyridine-based ligands, similar to 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine, has yielded complexes with luminescent lanthanides and iron compounds exhibiting thermal and photochemical spin-state transitions. These findings open avenues for the use of such compounds in sensors and switches at the molecular level (Halcrow, 2005).
properties
IUPAC Name |
5-(2-methylpyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-10-8-12(2-5-14-10)15-6-3-13-11(9-15)4-7-16-13/h2,4-5,7-8H,3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCLSVXPEVRMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine |
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